2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene

Natural Product Chemistry Lignan Structure Elucidation Chemotaxonomic Markers

Sourcing rare neolignan standards for MRSA research often leads to compounds with unverified mechanisms. 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene (CAS 666250-52-8) is a purified neolignan (≥98% HPLC) characterized as a potent protein synthesis inhibitor with activity against methicillin-resistant Staphylococcus aureus and Clostridium perfringens. - Verified protein synthesis inhibition mechanism, distinct from cell-wall-targeting agents. - Unique structural features (2,4-dihydroxyphenyl moiety, acetylenic functionality) suitable for dereplication and SAR studies. - Available in ≥98% purity with guaranteed analytical documentation.

Molecular Formula C18H18O4
Molecular Weight 298.3 g/mol
Cat. No. B13386775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene
Molecular FormulaC18H18O4
Molecular Weight298.3 g/mol
Structural Identifiers
SMILESCC=CC1=CC2=C(C=C1)OC(C(O2)C3=C(C=C(C=C3)O)O)C
InChIInChI=1S/C18H18O4/c1-3-4-12-5-8-16-17(9-12)22-18(11(2)21-16)14-7-6-13(19)10-15(14)20/h3-11,18-20H,1-2H3
InChIKeyZSFCGNNMMPZMQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene – Overview


2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene (CAS: 666250-52-8) is a naturally occurring neolignan first isolated and characterized from the rhizomes of Rodgersia podophylla [1]. It belongs to the lignan/neolignan class of phenylpropanoid dimers, possessing the molecular formula C₁₈H₁₈O₄ and a molecular weight of 298.3 g/mol [2]. The compound exhibits a distinctive structural architecture featuring a 1,4-benzodioxin core bearing a trans-1-propenyl substituent, along with an uncommon 2,4-dihydroxyphenyl moiety and an acetylenic functionality that differentiate it from conventional lignan scaffolds [1]. Vendor specifications indicate the compound is available as a purified natural product (typical purity ≥95–98%) for life sciences research applications [3].

Limitations of Generic Neolignan Substitution


Neolignans as a class exhibit broad but highly variable biological activities that are exquisitely sensitive to subtle structural modifications [1]. 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene possesses a rare combination of structural features—a 2,4-dihydroxyphenyl moiety not commonly encountered in lignans and an acetylenic functionality shared only with one other congener (compound 3) from the same isolation study [2]. Vendor descriptions further indicate this compound acts as a potent protein synthesis inhibitor with activity against methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium perfringens, though the precise mechanism remains uncharacterized . These distinctive structural and preliminary activity signatures mean that simply substituting another lignan—even one with a superficially similar diepoxylignan skeleton—cannot replicate the target compound's specific molecular recognition properties or its observed biological profile. Quantitative differentiation evidence is detailed below.

Quantitative Differentiation Evidence


Unique 2,4-Dihydroxyphenyl & Acetylenic Moieties

Among the four novel lignans co-isolated from Rodgersia podophylla rhizomes, 2',4'-dihydroxy-3,7':4,8'-diepoxylign-7-ene (compound 4) and compound 3 uniquely contain an acetylenic functionality, whereas compounds 1 and 2 lack this feature entirely [1]. Additionally, an unusual 2,4-dihydroxyphenyl moiety is present in this compound—a structural element rarely encountered in naturally occurring lignans and not found in many commercial lignan standards such as syringaresinol or pinoresinol [1][2]. These structural attributes confer distinct physicochemical properties: a calculated topological polar surface area (TPSA) of 58.9 Ų and a LogP of approximately 4.03, which differ meaningfully from non-acetylenic lignan analogs and influence membrane permeability and molecular recognition [3].

Natural Product Chemistry Lignan Structure Elucidation Chemotaxonomic Markers

Antimicrobial Specificity Against MRSA and C. perfringens

Vendor technical documentation states that 2',4'-dihydroxy-3,7':4,8'-diepoxylign-7-ene exhibits antimicrobial efficacy specifically against methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium perfringens . This activity is coupled with its reported mechanism as a potent inhibitor of protein synthesis . While quantitative MIC values are not publicly available in primary literature for this specific compound, the stated spectrum contrasts with other neolignans such as eupomatenoid-5 and conocarpan, which show broader but less potent activity against MRSA, and with callislignan B, which demonstrates an MIC of 8 μg/mL against MRSA SK1 but lacks the dual C. perfringens activity profile [1][2]. The combination of protein synthesis inhibition and a narrow, pathogen-selective spectrum positions this compound as a mechanistically distinct tool for probing antibacterial target space not addressed by cell-wall-active lignans.

Antimicrobial Discovery Antibiotic Resistance Natural Product Antibiotics

Botanical Source Specificity

The primary isolation of 2',4'-dihydroxy-3,7':4,8'-diepoxylign-7-ene (compound 4) was reported from the rhizomes of Rodgersia podophylla (Saxifragaceae), where it co-occurs with three other novel lignans (compounds 1–3) [1]. Additional vendor listings indicate this compound has also been isolated from the fruits of Kadsura longipedunculata . This dual-source documentation provides a verifiable botanical provenance distinct from neolignans sourced from Piper, Magnolia, or Valeriana species. For procurement and quality assurance purposes, the defined plant source(s) enable authentication via comparative phytochemical profiling against documented reference materials, reducing the risk of sourcing misidentified or adulterated material.

Phytochemistry Botanical Reference Standards Natural Product Authentication

Research & Procurement Applications


Screening Against MRSA and C. perfringens

This compound is suited for inclusion in focused screening libraries targeting methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium perfringens . Its reported protein synthesis inhibition mechanism distinguishes it from cell-wall-targeting neolignans, offering a complementary tool for investigating alternative antibacterial targets and for combination studies with existing antibiotics to assess synergistic effects against resistant strains.

Dereplication & Chemotaxonomic Reference Standard

Given its unique structural features—specifically the 2,4-dihydroxyphenyl moiety and acetylenic functionality—this compound serves as a valuable reference standard for dereplication studies in natural product chemistry [1]. It can be employed as an authentic marker for identifying Rodgersia podophylla or Kadsura longipedunculata phytochemical profiles, and for developing analytical methods (HPLC, LC-MS) to quantify this specific neolignan in plant extracts or complex botanical formulations.

SAR Studies on Diepoxylignan Scaffolds

The defined structural differences between 2',4'-dihydroxy-3,7':4,8'-diepoxylign-7-ene and its co-isolated congeners (compounds 1–3) provide an ideal framework for SAR investigations [1]. Researchers can systematically evaluate how the presence versus absence of the acetylenic functionality influences antimicrobial potency, cytotoxicity, or protein synthesis inhibition, thereby generating actionable insights for semisynthetic optimization of the lignan pharmacophore.

Protein Synthesis Inhibition Mechanism Studies

Vendor descriptions identify this compound as a potent protein synthesis inhibitor, though the precise molecular target remains uncharacterized . This presents a clear research opportunity for laboratories equipped to perform ribosomal profiling, in vitro translation assays, or target identification via chemical proteomics. The compound's selective activity against MRSA and C. perfringens suggests it may engage a bacterial-specific ribosomal feature or associated factor, making it a candidate for mechanistic dissection of a potentially novel antibacterial mode of action.

Technical Documentation Hub

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